Isoescin Ie

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

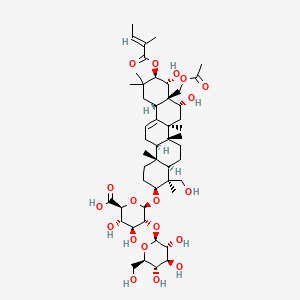

Structure

2D Structure

Properties

Molecular Formula |

C49H76O19 |

|---|---|

Molecular Weight |

969.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C49H76O19/c1-10-22(2)41(62)68-39-38(59)49(21-63-23(3)52)25(17-44(39,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)53)65-43-37(34(57)33(56)36(66-43)40(60)61)67-42-35(58)32(55)31(54)26(19-50)64-42/h10-11,25-39,42-43,50-51,53-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1 |

InChI Key |

WZAAXYBBKLYKDH-SDDXPSMISA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)COC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Isoescin Ie: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoescin Ie is a naturally occurring triterpenoid saponin, a class of compounds known for their diverse pharmacological activities. As a derivative of Aescine, it is found within the complex mixture of saponins in the seeds of Aesculus species. This technical guide provides a comprehensive overview of the known sources, natural occurrence, and experimental protocols for the isolation of this compound, tailored for professionals in research and drug development.

Natural Occurrence and Sources

This compound is primarily isolated from the seeds (Semen Aesculi) of plants belonging to the genus Aesculus within the Hippocastanaceae family. The most prominently cited source is Aesculus chinensis and its varieties.

Primary Botanical Sources:

-

Aesculus chinensis Bunge : The Chinese horse chestnut is a principal source of a wide array of triterpenoid saponins, including this compound.

-

Aesculus chinensis var. wilsonii (Rehder) Turland & N. H. Xia : This variety of the Chinese horse chestnut is explicitly mentioned as a source from which this compound has been isolated.[1][2]

-

Aesculus chinensis var. chekiangensis (Hu et Fang) Fang : Phytochemical investigations of this variety have led to the isolation of numerous triterpenoid saponins, indicating it as a potential source of this compound.

Quantitative Data on Related Saponins

Although direct quantitative analysis for this compound is not widely reported, data for total saponin content and the concentration of major related saponins in Aesculus species provide valuable context for its potential yield.

| Plant Source | Material | Total Saponin Content | Major Saponin Concentrations | Reference |

| Aesculus hippocastanum L. | Seed Kernel Extract (Ethanol) | 98.89 mg / 100 mg extract | Total Isoescins: 39.41 mg / 100 mg extractEscin Ia: 22% (molar proportion)Escin Ib: 18% (molar proportion)Isoescin Ia: 11% (molar proportion)Isoescin Ib: 9% (molar proportion) | |

| Aesculus chinensis Bunge | Seeds | Not specified | Escin Ia: 1.73% (of raw material)Escin Ib: 1.04% (of raw material)Isoescin Ia: 0.93% (of raw material)Isoescin Ib: 0.59% (of raw material) |

Experimental Protocols: Isolation of Triterpenoid Saponins from Aesculus Seeds

The following protocol is a generalized methodology based on successful isolation of numerous triterpenoid saponins from Aesculus chinensis seeds and can be adapted for the targeted isolation of this compound.

1. Extraction:

-

Starting Material: Dried and powdered seeds of Aesculus chinensis or its varieties.

-

Solvent: 70-95% Ethanol (EtOH).

-

Procedure:

-

The powdered seed material is refluxed with 70% EtOH. This process is typically repeated three times to ensure exhaustive extraction.

-

The combined ethanol extracts are then concentrated under reduced pressure to yield a crude residue.

-

2. Preliminary Fractionation:

-

Technique: Macroporous resin column chromatography (e.g., D101 resin).

-

Procedure:

-

The crude residue is suspended in water and loaded onto the macroporous resin column.

-

The column is first eluted with deionized water to remove highly polar impurities.

-

Subsequently, the column is eluted with 95% EtOH to release the saponin-rich fraction.

-

The 95% EtOH eluate is collected and concentrated to yield the total saponin fraction.

-

3. Chromatographic Purification:

-

Step 1: Silica Gel Column Chromatography (CC)

-

The total saponin fraction is subjected to silica gel CC.

-

A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of Chloroform (CHCl₃) and Methanol (MeOH).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.

-

-

Step 2: Reversed-Phase C18 Column Chromatography (RP-C18 CC)

-

Promising fractions from the silica gel column are further separated using RP-C18 CC.

-

A gradient of Methanol (MeOH) and water is typically used for elution.

-

Fractions are again collected and analyzed.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

The final purification of this compound is achieved by preparative HPLC, often on a C18 column.

-

An isocratic or gradient elution with a mobile phase such as Acetonitrile (MeCN) and water (often with a small amount of acid like 0.1% Formic Acid to improve peak shape) is used.

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

4. Structure Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS)

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

2D NMR (COSY, HSQC, HMBC)

-

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research on the broader class of escins from Aesculus has shown anti-inflammatory and vasoprotective effects, but the specific molecular targets and pathways for this compound have not been elucidated. Further research is required to understand its mechanism of action at the molecular level.

References

An In-depth Technical Guide to the Biosynthesis of Isoescin Ie in Aesculus hippocastanum

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isoescin Ie, a prominent triterpenoid saponin found in the seeds of horse chestnut (Aesculus hippocastanum), holds significant pharmaceutical interest, primarily for its role in the treatment of chronic venous insufficiency. As a complex natural product, understanding its biosynthesis is crucial for metabolic engineering, synthetic biology applications, and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the current knowledge regarding the biosynthetic pathway of this compound. It details the enzymatic steps from the cyclization of 2,3-oxidosqualene to the formation of the aglycone, followed by intricate glycosylation and acylation modifications. This document summarizes key quantitative data, outlines detailed experimental protocols for pathway elucidation and metabolite analysis, and presents visual diagrams of the biosynthetic pathway and associated research workflows to facilitate a deeper understanding for researchers in the field.

Introduction

Aesculus hippocastanum, commonly known as horse chestnut, is a rich source of a complex mixture of triterpenoid saponins collectively referred to as aescin (or escin). These compounds are the primary active components responsible for the medicinal properties of horse chestnut seed extracts[1][2]. The aescin mixture comprises numerous isomers, including escins and isoescins, which differ in the acylation patterns on the aglycone backbone[3].

This compound is a significant isomer within this mixture. Like other escins, it is a monodesmosidic saponin, featuring a triterpene aglycone and a branched trisaccharide chain attached at the C-3 position[2][3]. The structural diversity of these saponins arises from variations in the sugar chain and the type and position of acyl groups on the aglycone[2]. Specifically, isoescins are distinguished from escins by the position of an acetyl group, which is located at C-28 in isoescins and at C-22 in escins[3].

Elucidating the biosynthetic pathway of this compound is essential for several reasons. It can enable the heterologous production of this valuable compound in microbial or plant-based systems, offering a more controlled and sustainable alternative to extraction from natural sources[4]. Furthermore, a detailed understanding of the enzymes involved—oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), UDP-dependent glycosyltransferases (UGTs), and acyltransferases—can facilitate the production of novel aescin analogues with potentially enhanced therapeutic properties[4]. This guide synthesizes the current research to provide a detailed technical overview of this complex biosynthetic pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process characteristic of triterpenoid saponins, involving the formation of a carbon skeleton, a series of oxidative modifications, and subsequent glycosylation and acylation events. While the complete pathway has not been fully elucidated, significant progress has been made in identifying key enzymes from A. hippocastanum[4].

The pathway begins with the cyclization of 2,3-oxidosqualene to form the β-amyrin backbone. This triterpenoid skeleton then undergoes extensive oxidation by cytochrome P450 monooxygenases (CYPs) to produce the protoaescigenin aglycone. This aglycone is subsequently decorated with a branched sugar chain by glycosyltransferases (UGTs). The final steps involve specific acylation reactions to yield the various escin and isoescin isomers.

The key enzyme classes involved are:

-

Oxidosqualene Cyclases (OSCs): Catalyze the initial cyclization of 2,3-oxidosqualene to form the triterpenoid skeleton[5].

-

Cytochrome P450 Monooxygenases (CYPs): Mediate a series of regio- and stereospecific hydroxylations on the β-amyrin backbone[4][5].

-

UDP-dependent Glycosyltransferases (UGTs): Transfer sugar moieties from activated UDP-sugars to the aglycone[4][5].

-

BAHD Acyltransferases: Catalyze the acylation of the aglycone or glycosylated intermediates[4].

The proposed biosynthetic pathway leading to this compound is detailed below. It is important to note that this compound is an isomer of Escin Ie, and its formation likely occurs via an acyl migration from a precursor, a common phenomenon for these molecules[3].

Caption: Proposed biosynthetic pathway of this compound in Aesculus hippocastanum.

Quantitative Data

Quantitative analysis of saponin content in A. hippocastanum seeds reveals a complex mixture of various escin and isoescin isomers. The relative abundance of these compounds can vary based on factors such as geographical origin and storage conditions[6].

Table 1: Quantitative Analysis of Escin and Isoescin Isomers in Aesculus hippocastanum Seed Extract

| Compound | %-Weight in Enriched Extract[1] | Mass Fraction (mg/g of seed powder)[1] |

| Escin Ia | 27.21% | - |

| Escin Ib | 21.99% | - |

| Isoescin Ia | 19.61% | - |

| Isoescin Ib | 15.99% | - |

| Escin IIa | 2.75% | - |

| Escin IIb | 2.48% | - |

| Isoescin IIa | 1.18% | - |

| Isoescin IIb | 0.82% | - |

| Escin IIIa | 2.69% | - |

| Escin IIIb | 2.36% | - |

| Isoescin IIIa | 1.15% | - |

| Isoescin IIIb | 0.66% | - |

Note: The data is derived from an enriched extract and analyzed by LC-MS. This compound is a general term; the specific isomers identified are Ia and Ib, which differ in the C-21 acyl group (tigloyl for 'a' and angloyl for 'b').

Table 2: Physicochemical Properties of β-Aescin

| Parameter | Value | Conditions | Method | Reference |

| pKa | 4.7 ± 0.2 | Water | - | [7] |

| Critical Micelle Concentration (cmc) | 0.11 mM | pH 7.4, 10 mM PBS, 20 °C | Tensiometry | [7] |

| Critical Micelle Concentration (cmc) | 0.11 mM | pH 7.4, 10 mM PBS, 37 °C | Tensiometry | [7] |

| Critical Micelle Concentration (cmc) | 0.43 mM | pH 4.0, 10 mM Acetate, 20 °C | Tensiometry | [7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has involved a combination of transcriptomics, heterologous expression, and detailed analytical chemistry.

Gene Discovery and Functional Characterization

A key strategy for identifying aescin biosynthetic genes involves a multi-step workflow combining modern genomics with biochemistry[4].

Caption: Workflow for the identification of aescin biosynthetic genes.

Protocol: Transient Co-expression in Nicotiana benthamiana [4]

-

Vector Construction: Candidate genes (e.g., CYPs, UGTs) identified from the A. hippocastanum transcriptome are cloned into plant expression vectors.

-

Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens.

-

Infiltration: Cultures of Agrobacterium carrying different combinations of biosynthetic genes (e.g., an OSC, a CYP, and a UGT) are mixed and co-infiltrated into the leaves of young N. benthamiana plants. Often, genes for precursor pathways are included to ensure substrate availability.

-

Incubation: Plants are incubated for 5-7 days to allow for transient gene expression and enzyme activity.

-

Metabolite Extraction: Leaf discs are harvested from the infiltrated area, frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted using a suitable solvent, typically methanol or ethanol.

-

Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of new triterpenoid intermediates or final products. The identity of novel compounds is confirmed by comparison to authentic standards or by purification and structural elucidation using Nuclear Magnetic Resonance (NMR).

Saponin Extraction and Quantification

Accurate quantification of this compound and related saponins is critical for quality control and research. Several robust methods have been developed.

Protocol: Ultrasonic Solvent Extraction and HPLC-DAD Analysis [6]

-

Sample Preparation: Dried and powdered seed material (endosperm or skin) of A. hippocastanum is accurately weighed.

-

Extraction: The sample is placed in a flask with 70% methanol. The extraction is performed in an ultrasonic bath at 80°C for 4 hours.

-

Filtration: The resulting extract is filtered through a 0.45 µm filter prior to analysis.

-

HPLC Conditions:

-

Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 µm) or equivalent C18 column.

-

Mobile Phase: Isocratic mixture of acetonitrile and 0.10% phosphoric acid solution (e.g., 39:61 v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Detection: Diode Array Detector (DAD) set to 210 nm and 230 nm.

-

Injection Volume: 10 µL.

-

-

Quantification: The concentration of individual saponins (Escin Ia, Ib; Isoescin Ia, Ib) is determined by comparing peak areas to those of a certified reference standard.

Protocol: LC-MS for Qualitative and Quantitative Analysis [1]

-

Extraction: Saponins are obtained by solid-liquid extraction from ground dry seeds using methanol, followed by liquid-liquid partitioning to enrich the saponin fraction.

-

LC-MS System: A high-resolution mass spectrometer coupled to a liquid chromatography system is used.

-

Chromatography: Separation is achieved on a C18 column with a gradient elution, typically using water and acetonitrile, both modified with a small amount of acid (e.g., formic acid).

-

Mass Spectrometry: Data is collected in both positive and negative ion modes. High-resolution mass spectrometry (e.g., MALDI-HRMS or ESI-TOF-MS) is used to determine elemental compositions. Tandem MS (MS/MS) is used to fragment ions and aid in structural identification by observing characteristic losses of sugar moieties and acyl groups.

-

Quantification: For relative quantification, the LC ion signal for each isomer is integrated. For absolute quantification, an internal standard (such as Hederacoside C) is used, and a calibration curve is generated with purified standards.

Conclusion and Future Prospects

The biosynthesis of this compound in Aesculus hippocastanum is a complex pathway involving at least eight identified active enzymes, including an OSC, three CYPs, a BAHD acyltransferase, a CSL, and two UGTs[4]. These enzymes collectively transform the simple precursor, 2,3-oxidosqualene, into a range of highly decorated triterpenoid saponins. The formation of isoescins is believed to occur via an acyl migration from their escin counterparts.

Despite significant progress, the entire pathway is not yet fully elucidated. Key remaining steps to be characterized include the enzyme responsible for hydroxylation at the C-16α position and the UGT that adds the final D-glucose to the sugar chain[4]. The identification of these missing enzymes is a critical next step.

Future work should focus on:

-

Complete Pathway Elucidation: Identifying and characterizing the remaining enzymes in the pathway.

-

Heterologous Reconstitution: Co-expressing all the identified biosynthetic genes in a suitable heterologous host, such as N. benthamiana or yeast, to achieve de novo production of this compound and its isomers[4].

-

Enzyme Engineering: Exploring the novel activities of the identified enzymes to produce new-to-nature acylated and glycosylated triterpenoids with potentially improved pharmacological profiles[4].

The continued exploration of the this compound biosynthesis pathway not only deepens our fundamental understanding of plant specialized metabolism but also paves the way for innovative biotechnological applications in the pharmaceutical industry.

References

- 1. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.umons.ac.be [orbi.umons.ac.be]

- 3. mdpi.com [mdpi.com]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Differences Between Isoescin Ie and Escin Ie

For Researchers, Scientists, and Drug Development Professionals

Escin, a complex mixture of triterpenoid saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a subject of significant pharmaceutical interest due to its anti-inflammatory, anti-edematous, and venotonic properties.[1][2] The biological activity of escin is not attributed to a single molecule but to a collection of related compounds, primarily classified into β-escin and α-escin.[3][4] Among the most studied of these are the isomeric pairs, including Escin I and Isoescin I. Understanding the subtle yet critical structural distinctions between these isomers is paramount for structure-activity relationship (SAR) studies, quality control, and the development of targeted therapeutics.

This technical guide provides a detailed examination of the core structural differences between Isoescin Ie and Escin Ie, focusing on their chemical properties, the experimental methods used for their differentiation, and a visual representation of their molecular variance.

Core Structural Distinction: A Case of Regioisomerism

The fundamental difference between Escin Ie and this compound lies in the position of an acetyl group (-COCH₃) on the shared triterpene aglycone backbone, known as protoaescigenin.[5] This makes them regioisomers.

-

Escin Ie (a β-escin) is characterized by an acetyl group located at the C22 position.[5]

-

This compound (an α-escin) features the acetyl group at the C28 position.[4][5]

This positional variance is believed to arise from an acyl migration, a chemical reaction involving the intramolecular transfer of an acyl group.[3][6] This seemingly minor shift has significant implications for the molecule's three-dimensional conformation, which in turn affects its solubility, stability, and biological activity, with β-escins (like Escin Ie) generally considered more pharmacologically active than α-escins (like this compound).[4][6] Both isomers share the same sugar moiety attached at the C3 position, which consists of glucuronic acid, glucose, and another sugar which can be glucose or xylose.[5][7]

The diagram below illustrates this specific isomeric difference on the aglycone core.

Data Presentation: Quantitative Comparison

While this compound and Escin Ie are isomers, leading to identical molecular formulas and weights, other physical and identifying properties differ. The following table summarizes key quantitative data, using the well-documented "Ia" variants as specific examples. The primary difference between "a" and "b" variants is the acyl group at C21 (tigloyl for Ia, angloyl for Ib).[3]

| Property | Escin Ia | Isoescin Ia | Data Source(s) |

| Synonym | β-Escin Ia | α-Escin Ia | [3][5] |

| Molecular Formula | C₅₅H₈₆O₂₄ | C₅₅H₈₆O₂₄ | [8][9] |

| Molecular Weight | ~1131.26 g/mol | ~1131.26 g/mol | [8][9][10] |

| CAS Number | 11072-93-8 | 219944-39-5 | [8][9] |

| Key Structural Feature | Acetyl group at C22 | Acetyl group at C28 | [5] |

Experimental Protocols for Isomer Differentiation

Distinguishing between closely related isomers like Escin Ie and this compound requires sophisticated analytical techniques capable of detecting subtle differences in their physicochemical properties and molecular structures.

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify the individual isomers from a complex mixture.

-

Methodology: A reversed-phase HPLC (RP-HPLC) method is typically employed.

-

Stationary Phase: A C18 column (e.g., SinoChrom ODS BP C18, 4.6 mm × 200 mm, 5 μm) is commonly used.[11]

-

Mobile Phase: A gradient elution system is necessary for effective separation. A common system involves a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution (like 0.10% phosphoric acid or 10 mM ammonium acetate).[11][12]

-

Detection: A Diode Array Detector (DAD) or UV detector set to a low wavelength (e.g., 203-220 nm) is used for detection, as saponins lack a strong chromophore.[11]

-

Principle of Separation: Despite having the same molecular weight, the different positions of the acetyl group impart a slight difference in polarity and three-dimensional shape. This causes the isomers to interact differently with the stationary phase, resulting in distinct retention times. Typically, Escin Ia and Ib elute before Isoescin Ia and Ib.[3]

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and aid in structural elucidation through fragmentation analysis.

-

Methodology: MS is almost always coupled with a separation technique like HPLC (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for these molecules.[11]

-

Analysis: High-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap are used to confirm the exact mass and elemental composition.[11] Tandem MS (MS/MS) is crucial for differentiation. In MS/MS, the parent ions (e.g., m/z 1113.8 for the deprotonated molecule) are isolated and fragmented.[12]

-

Principle of Differentiation: While Escin Ie and this compound have the same parent mass, the fragmentation patterns in their MS/MS spectra can differ. The position of the acetyl group influences which bonds break upon collision-induced dissociation (CID), leading to unique daughter ions or different relative abundances of common fragments, which can be used for identification.[3]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural determination by identifying the exact location of the acetyl group.

-

Methodology: ¹H NMR and ¹³C NMR are the primary methods. 2D NMR techniques like COSY, HSQC, and HMBC are essential for assigning all signals and confirming connectivity.[13][14]

-

Sample Preparation: The isomers must first be isolated and purified, typically using preparative HPLC, to obtain a pure sample for analysis.[2]

-

Analysis: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Principle of Differentiation: The chemical environment surrounding the C22 and C28 positions is different. Therefore, the protons and carbons at and near these positions will have distinct chemical shifts in the NMR spectrum. For instance, the chemical shift of the methyl protons of the acetyl group and the protons on the aglycone backbone near the ester linkage will be different between Escin Ie and this compound, providing definitive proof of the acetyl group's location.[14][15]

-

Experimental and Analytical Workflow

The logical flow from raw plant material to the definitive identification of Escin Ie and this compound involves multiple stages of extraction, separation, and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Escin Ia | C55H86O24 | CID 6476030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isoescin IA | C55H86O24 | CID 6476032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. fio.org.cn [fio.org.cn]

- 12. Simultaneous analysis of isomers of escin saponins in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. magritek.com [magritek.com]

In-depth Technical Guide to Commercial Suppliers of Purified Isoescin Ie

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of purified Isoescin Ie, including supplier information, product specifications, and relevant technical data to support research and development activities.

Introduction to this compound

This compound is a member of the escin family of triterpenoid saponins, which are the primary bioactive constituents of the horse chestnut tree (Aesculus hippocastanum). These compounds are known for their anti-inflammatory, anti-edema, and venotonic properties. Isoescins are isomers of escins, and their specific biological activities can be influenced by their isomeric form. This compound, in particular, is a derivative of Aescine found in Aesculi Semen extract.[1]

Commercial Suppliers and Product Specifications

The following table summarizes the commercial suppliers of purified this compound identified through a market survey. It is important to note that product availability and specifications may vary, and researchers should always request a certificate of analysis for the specific lot they intend to purchase.

| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight | Form | Storage |

| MedChemExpress | This compound | >98% | 219944-45-3 | C₅₅H₈₆O₂₄ | 1131.26 | Solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |

Note: The information in this table is based on publicly available data and is subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A common method for determining the purity of this compound and separating it from other escin isomers is reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for HPLC Analysis of this compound

Caption: A typical workflow for the purity analysis of this compound using HPLC.

Methodology:

-

Standard and Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent, such as methanol, to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape) is typically employed.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at approximately 210 nm is suitable for saponins.

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis: The purity is calculated by determining the percentage of the peak area of this compound relative to the total peak area in the chromatogram.

Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the readily available literature, the broader class of escins is known to modulate inflammatory pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

Inhibition of the NF-κB Signaling Pathway by Escins

Caption: A simplified diagram of the NF-κB signaling pathway and the inhibitory action of escins.

Conclusion

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. This guide identifies MedChemExpress as a commercial supplier and provides foundational technical information for its analysis and potential mechanism of action. It is imperative to obtain lot-specific data from the supplier and consult the scientific literature for the most detailed and up-to-date experimental protocols and biological insights.

References

Isoescin Ie: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Isoescin Ie, a naturally occurring triterpenoid saponin. The document summarizes its chemical properties, and where data is available, its biological activity and experimental protocols. Due to a notable lack of specific experimental data for this compound, this guide also draws upon information from the closely related and more extensively studied isomer, Isoescin Ia, to provide a foundational understanding for researchers.

Core Chemical Properties

A clear distinction must be made between this compound and the more frequently cited Isoescin Ia. The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1613506-28-7 | [1] |

| Molecular Formula | C49H76O19 | |

| Molecular Weight | 969.12 g/mol |

In contrast, the related compound, Isoescin Ia, possesses a different chemical profile:

| Property | Value | Source |

| CAS Number | 219944-39-5 | |

| Molecular Formula | C55H86O24 | |

| Molecular Weight | 1131.3 g/mol |

Biological Activity and Therapeutic Potential

The broader family of escins, isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum), are known for their anti-inflammatory, anti-edema, and venotonic properties.[2] Isoescin Ia, along with Escin Ia, are considered the primary active components responsible for the therapeutic effects in conditions such as chronic venous insufficiency and hemorrhoids.[2][3] While specific studies on the biological activity of this compound are limited, it is presumed to share some of the pharmacological properties of its isomers due to structural similarities. The escin family of molecules is known to exhibit cytotoxic properties, which are linked to their ability to disrupt cell membranes.[4]

Experimental Protocols: Pharmacokinetic Analysis in a Rodent Model

Objective: To determine the pharmacokinetic profile of Isoescin Ia in Wistar rats following intravenous and oral administration.

Materials:

-

Pure Isoescin Ia

-

Wistar rats (male, specific weight range)

-

Intravenous (IV) and oral (PO) dosing vehicles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Acclimatization: House rats under standard laboratory conditions for a specified period before the experiment to allow for acclimatization.

-

Dosing:

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

-

Bioanalysis by LC-MS/MS:

-

Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isoescin Ia in rat plasma.[2]

-

Prepare plasma samples for analysis, typically involving protein precipitation or liquid-liquid extraction.

-

Analyze the samples using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data.

-

Parameters to calculate include:

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Terminal half-life (t1/2)

-

Mean residence time (MRT)

-

-

Calculate the oral bioavailability (F) by comparing the AUC after oral and IV administration.

-

Key Findings from Isoescin Ia Studies:

-

The oral bioavailability of Isoescin Ia in rats is very low, at less than 0.25%.[2]

-

A significant in vivo interconversion between Escin Ia and Isoescin Ia has been observed, with the conversion of Escin Ia to Isoescin Ia being more extensive.[2]

Logical Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for the pharmacokinetic study described above.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative pharmacokinetics and the bioavailability of escin Ib and isoescin Ib following the administration of escin, pure escin Ib and isoescin Ib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Isoescin Ie: A Technical Guide

Disclaimer: Direct in vitro studies focusing specifically on the cytotoxicity of Isoescin Ie are limited in the available scientific literature. This guide synthesizes findings from research on the broader class of compounds, escins and isoescins, to provide a comprehensive overview of their cytotoxic properties and mechanisms of action. The information presented should be interpreted with the understanding that it pertains to a mixture of related saponins or closely related isomers, and not exclusively to this compound.

Introduction to this compound and its Cytotoxic Potential

This compound belongs to the family of triterpenoid saponins, which are the primary active components found in the seeds of the horse chestnut tree (Aesculus hippocastanum). These compounds are of significant pharmaceutical interest due to their wide range of biological activities. While escins have been more extensively studied, isoescins, as isomers of escins, are also recognized for their potential therapeutic effects, including anti-cancer properties. The cytotoxic effects of these saponins are largely attributed to their ability to interact with and disrupt cell membranes, leading to apoptosis and inhibition of cell proliferation.

The general anti-cancer mechanisms of escin and its isomers can be categorized into three main areas: induction of apoptosis, reduction of cell proliferation, and inhibition of metastasis. Numerous in vitro studies have demonstrated the efficacy of escin against various cancer cell lines. It is generally reported that escins exhibit higher cytotoxicity compared to their isoescin isomers[1][2]. The cytotoxic activity is also dependent on the specific chemical structure, including the nature and position of ester groups on the aglycone.

Quantitative Data on Cytotoxicity

The following tables summarize the quantitative data on the cytotoxic effects of escin, a compound closely related to this compound, on various cancer cell lines. This data is provided to give an indication of the potential cytotoxic efficacy.

Table 1: IC50 Values of Escin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (h) | Reference |

| CHL-1 | Human Skin Melanoma | 6 | 24 | [3] |

| A549 | Lung Adenocarcinoma | Not specified | 24, 48, 72 | [4][5] |

| C6 | Glioma | Not specified | 24, 48, 72 | [4][5] |

Table 2: Effects of Escin on Cell Cycle and Apoptosis

| Cell Line | Effect | Concentration (µg/mL) | Observations | Reference |

| A549 | Cell Cycle Arrest | 3.5, 7, 14, 21 | Dose-dependent increase in G0/G1 phase arrest | [4] |

| A549 | Apoptosis | Not specified | Increased Annexin V-binding capacity, increased Bax protein expression, increased caspase-3 activity | [4][5] |

| CHL-1 | Apoptosis | Not specified | Inactivation of Bcl-2 signaling, increased reactive oxygen species | [3] |

Experimental Protocols

This section details the common methodologies used in the in vitro assessment of escin and isoescin cytotoxicity.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as A549 (lung adenocarcinoma), C6 (glioma), and CHL-1 (skin melanoma) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Stock solutions of the test compound (e.g., escin) are prepared in a suitable solvent like DMSO and then diluted to the desired concentrations in the culture medium for treating the cells.

Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability.

-

Seed cells in a 96-well plate at a specific density.

-

After 24 hours of incubation, treat the cells with various concentrations of the test compound for desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

The formazan crystals formed by viable cells are then solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the test compound for a specified duration.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3.

-

Lyse the treated cells to release cellular proteins.

-

Add a specific caspase substrate conjugated to a chromophore or fluorophore.

-

The cleavage of the substrate by the active caspase releases the reporter molecule.

-

The signal is quantified using a spectrophotometer or fluorometer.

-

Signaling Pathways in Escin-Induced Cytotoxicity

The cytotoxic effects of escins are mediated through the modulation of various signaling pathways, primarily leading to apoptosis.

Mitochondrial-Mediated Apoptotic Pathway

Escin has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a compound like this compound.

Caption: General experimental workflow for in vitro cytotoxicity studies.

Conclusion

The available evidence on escins and isoescins strongly suggests that this compound likely possesses cytotoxic and pro-apoptotic properties against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases. Further research focusing specifically on this compound is warranted to elucidate its precise cytotoxic profile, determine its IC50 values across a range of cancer cell lines, and fully characterize the signaling pathways involved. Such studies would be invaluable for assessing its potential as a novel therapeutic agent in oncology.

References

- 1. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.umons.ac.be [orbi.umons.ac.be]

- 3. Escin induces cell death in human skin melanoma cells through apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for High-Performance Liquid Chromatography Separation of Isoescin Ie

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoescin Ie, a prominent triterpenoid saponin found in the seeds of Aesculus hippocastanum (horse chestnut), is a subject of increasing interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory and anti-edematous effects. Structurally similar to other escin isomers, the purification and characterization of this compound are crucial for preclinical and clinical investigations. High-performance liquid chromatography (HPLC) is the definitive technique for the isolation and quantification of this compound from complex plant extracts. This document provides a detailed protocol for the efficient separation of this compound using HPLC.

Experimental Protocols

Sample Preparation: Extraction of Total Saponins from Horse Chestnut Seeds

A robust and efficient extraction method is paramount for obtaining a saponin-rich fraction suitable for HPLC analysis. The following protocol is based on established methods for escin extraction.[1][2]

Materials and Reagents:

-

Dried seeds of Aesculus hippocastanum

-

70% Methanol (HPLC grade)

-

Deionized water

-

Grinder or mortar and pestle

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Grinding: Grind the dried horse chestnut seeds into a fine powder using a grinder or mortar and pestle.

-

Ultrasonic Extraction:

-

Accurately weigh 10 g of the powdered seeds and transfer to a flask.

-

Add 100 mL of 70% methanol.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant and collect the supernatant.

-

-

Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator at a temperature not exceeding 50°C to yield a concentrated aqueous extract.

-

Lyophilization (Optional): For long-term storage, the concentrated extract can be lyophilized to obtain a dry saponin powder.

-

Final Sample Preparation:

-

Dissolve a known amount of the crude saponin extract or lyophilized powder in the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

-

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines the conditions for the analytical separation of this compound from other escin isomers. For preparative scale, the method would need to be optimized with a larger column and higher flow rates.

Instrumentation and Columns:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Preparative Column (for isolation): A larger dimension C18 column (e.g., 20 x 250 mm, 10 µm particle size).

Chromatographic Conditions:

The following table summarizes the recommended HPLC conditions for the separation of this compound.

| Parameter | Analytical Scale | Preparative Scale |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol | A: 0.1% Acetic Acid in WaterB: Methanol |

| Gradient Elution | 0-20 min: 60-80% B20-30 min: 80% B | 0-100 min: 55-75% B |

| Flow Rate | 1.0 mL/min | 15 mL/min |

| Column Temperature | 30°C | 30°C |

| Detection Wavelength | 210 nm | 210 nm |

| Injection Volume | 10 µL | 1-5 mL (depending on concentration) |

Data Presentation

The successful separation of this compound from its isomers is critical. The following table provides expected retention time ranges and purity based on published data.

| Compound | Expected Retention Time (min) | Purity (Preparative HPLC) |

| Escin Ia | ~18 | >99% |

| This compound | ~22 | >99% |

| Escin Ib | ~25 | >99% |

| Isoescin Ib | ~28 | >99% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to HPLC analysis.

Caption: Experimental workflow for this compound separation.

Signaling Pathway of Escin's Anti-inflammatory Action

Escin, the family of compounds to which this compound belongs, exerts its anti-inflammatory effects primarily through the modulation of the glucocorticoid receptor (GR) and nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5]

Caption: Escin's anti-inflammatory signaling pathway.

References

- 1. fio.org.cn [fio.org.cn]

- 2. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Aescin? [synapse.patsnap.com]

- 5. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Isoescin Ia in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Isoescin Ia in human plasma. The described method is ideal for pharmacokinetic studies and therapeutic drug monitoring. The protocol involves a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

Isoescin Ia is one of the primary active saponins found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It, along with its isomers, possesses anti-inflammatory, anti-edema, and venotonic properties, making it a key component in herbal remedies for chronic venous insufficiency and related conditions.[1][2] Accurate quantification of Isoescin Ia in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which is vital for both preclinical and clinical drug development.[1] This application note provides a detailed protocol for a validated LC-MS/MS method to quantify Isoescin Ia in human plasma, offering the high sensitivity and selectivity required for bioanalytical studies.[3][4]

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

Isoescin Ia reference standard (>98% purity)

-

Telmisartan (Internal Standard, IS) (>98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

-

Sample Preparation:

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Instrumentation

-

Liquid Chromatography:

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

-

Mass Spectrometry:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare by dissolving the reference standards of Isoescin Ia and Telmisartan (IS) in methanol.

-

Working Standard Solutions: Prepare by serially diluting the stock solutions with a methanol-water mixture (50:50, v/v) to create calibration curve standards and quality control (QC) samples.

Sample Preparation Protocol

-

Plasma Thawing: Thaw frozen human plasma samples at room temperature.

-

Spiking: To 200 µL of plasma, add 50 µL of the appropriate working standard solution (or blank solution for blank samples) and 50 µL of the IS working solution.

-

Acidification: Add 40 µL of 1% formic acid to the plasma sample.[3][4]

-

Dilution: Add 500 µL of water and vortex to mix.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute the analyte and IS with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in water |

| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |

| Gradient Elution | A linear gradient appropriate for the separation of Isoescin Ia and the internal standard. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Isoescin Ia) | m/z 1113.8 → 807.6[3][4] |

| MRM Transition (Telmisartan IS) | m/z 515.2 → 276.2 |

| Ion Spray Voltage | 5500 V[5] |

| Source Temperature | 400°C[5] |

| Collision Energy (Isoescin Ia) | Optimized for the specific instrument, approximately 21 eV[5] |

| Collision Energy (Telmisartan IS) | Optimized for the specific instrument, approximately 65 eV[5] |

Results and Discussion

Method Validation Summary

The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy.

Table 1: Calibration Curve and Sensitivity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantitation (LLOQ) (pg/mL) |

| Isoescin Ia | 0.1 - 10 | >0.996 | 33[3][4] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Low | 0.3 | <15% | <15% | -5.3% to 6.1%[3] |

| Medium | 2.5 | <15% | <15% | -5.3% to 6.1%[3] |

| High | 8.0 | <15% | <15% | -5.3% to 6.1%[3] |

The method demonstrated excellent linearity over the tested concentration range. The LLOQ was determined to be 33 pg/mL, showcasing the high sensitivity of the method.[3][4] The intra- and inter-day precision were both within 15%, and the accuracy was within ±15%, meeting the acceptance criteria for bioanalytical method validation.[3]

Workflow and Pathway Diagrams

Caption: Experimental workflow for the quantification of Isoescin Ia in plasma.

Conclusion

This application note details a highly sensitive and reliable LC-MS/MS method for the quantification of Isoescin Ia in human plasma. The method utilizes a simple and effective solid-phase extraction for sample cleanup and offers excellent linearity, precision, and accuracy. This protocol is well-suited for pharmacokinetic studies and other bioanalytical applications requiring the accurate measurement of Isoescin Ia in a complex biological matrix.

References

- 1. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous analysis of isomers of escin saponins in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Isoescin Ie from Horse Chestnut Seeds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient extraction of Isoescin Ie, a key bioactive saponin from horse chestnut (Aesculus hippocastanum) seeds, utilizing ultrasonic-assisted extraction (UAE). This method offers a rapid and effective alternative to traditional extraction techniques.

Introduction

Horse chestnut seeds are a rich source of triterpenoid saponins, collectively known as escin, which includes various isomers such as Isoescin Ia and Ib.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their therapeutic properties, including anti-inflammatory and vasoprotective effects.[3] Ultrasonic-assisted extraction is an innovative and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing the release of bioactive compounds into the solvent.[1][4] This technique offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and increased extraction yields.[1]

Experimental Protocols

Materials and Equipment

-

Plant Material: Dried and powdered horse chestnut seeds.

-

Equipment:

Optimized Ultrasonic-Assisted Extraction Protocol

This protocol is based on optimized conditions reported in the literature for the extraction of major saponins, including this compound, from horse chestnut seeds.[1][2]

-

Sample Preparation: Mix 2 grams of powdered horse chestnut seed endosperm with 150 mL of 70% methanol in a suitable flask.[1]

-

Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 4 hours at a temperature of 80°C.[1][2] To enhance the extraction yield, this process can be repeated three additional times with fresh solvent, and the extracts can then be combined.[1]

-

Centrifugation: After extraction, centrifuge the combined extracts at 2580 rcf for 10 minutes to separate the supernatant from the solid residue.[1]

-

Solvent Evaporation: Evaporate the supernatant to dryness using a rotary evaporator at 50°C.[1]

-

Reconstitution: Dissolve the resulting residue in 50 mL of 70% methanol.[1]

-

Final Filtration: Filter the reconstituted extract through a 0.2 µm nylon membrane filter prior to HPLC analysis to remove any remaining particulate matter.[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the content of major saponins, including Isoescin Ia, found in horse chestnut seeds from various studies.

| Saponin | Part of Seed | Content (Year 2012) | Content (Year 2014) | Reference |

| Total Escins | Endosperm | 52.05 ± 0.67 g/kg | 34.9 ± 0.51 g/kg | [1] |

| Total Escins | Skin | 0.32 ± 0.012 g/kg | 0.19 ± 0.009 g/kg | [1] |

| Isoescin Ia | Enriched Extract | 19.61% by weight | - | [5] |

| Isoescin Ib | Enriched Extract | 15.99% by weight | - | [5] |

Note: The content of escins can vary depending on factors such as geographical source, cultivation, harvest time, and storage conditions.[1]

Visualization of Workflows

Experimental Workflow for Ultrasonic-Assisted Extraction

Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.

Logical Relationship of Key Extraction Parameters

Caption: Key Parameters Influencing this compound Extraction Yield.

Disclaimer: No specific signaling pathway for this compound was identified in the reviewed literature. The provided diagrams focus on the experimental and logical workflows of the extraction process. The protocols and data presented are compiled from scientific literature and should be adapted and validated for specific laboratory conditions and research objectives.

References

- 1. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenolic profiles of horse chestnut seed extracts obtained by ultrasound-assisted extraction [bibliotecadigital.ipb.pt]

- 4. Four Main Methods for Extracting Aesculus Extract from Plants. [greenskybio.com]

- 5. orbi.umons.ac.be [orbi.umons.ac.be]

Application Note: Accelerated Solvent Extraction for High-Purity Isoescin Ia from Aesculus Seeds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoescin Ia, a prominent triterpenoid saponin found in the seeds of Aesculus species (horse chestnut), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and vasoprotective effects.[1][2] The structural similarity among various escin isomers presents a significant challenge for efficient purification.[1][3][4] Accelerated Solvent Extraction (ASE®) is a rapid and efficient technique that utilizes elevated temperatures and pressures to enhance the extraction of bioactive compounds from solid matrices.[5][6][7] This application note details a comprehensive protocol for the purification of Isoescin Ia from Aesculus seeds, employing ASE for initial extraction followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. This method offers significant advantages over traditional extraction techniques by reducing solvent consumption and extraction time while increasing efficiency.[6][8]

Experimental Workflow

The overall process for the purification of Isoescin Ia from Aesculus seeds is depicted in the following workflow diagram.

Caption: Workflow for Isoescin Ia purification.

Materials and Methods

1. Sample Preparation

Dried seeds of Aesculus chinensis Bunge are ground using a pestle and mortar. The resulting powder is then passed through a stainless steel sieve with a pore size of 0.3 mm to ensure a uniform particle size for efficient extraction.[9]

2. Accelerated Solvent Extraction (ASE)

The extraction of saponins is performed using an ASE system. The optimized parameters for the extraction of Isoescin Ia are summarized in the table below.[9][10]

Table 1: Optimized ASE Parameters

| Parameter | Value |

| Extraction Solvent | 70% (v/v) Aqueous Methanol |

| Temperature | 120 °C |

| Static Extraction Time | 7 minutes |

| Flush Volume | 60% |

| Extraction Cycles | 2 |

3. Post-Extraction Processing

The extract obtained from the ASE is concentrated under reduced pressure to remove the methanol. The remaining aqueous solution is then subjected to further purification.

4. Preparative High-Performance Liquid Chromatography (HPLC)

The crude saponin extract is purified using preparative HPLC to isolate Isoescin Ia. A gradient mobile phase consisting of methanol, water, and acetic acid is employed for the separation of the isomeric saponins.[1][3][4]

Table 2: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of Methanol-Water-Acetic Acid |

| Detection | UV |

| Purity of Isolated Isoescin Ia | > 99% |

Results

The application of ASE followed by preparative HPLC allows for the successful isolation of high-purity Isoescin Ia. The optimized ASE method demonstrates high recovery rates for the target saponins.

Table 3: Recovery of Saponins using ASE

| Saponin | Recovery (%) | RSD (%) |

| Isoescin Ia | ~100 | < 5.0 |

| Escin Ia | ~100 | < 5.0 |

| Isoescin Ib | ~100 | < 5.0 |

| Escin Ib | ~100 | < 5.0 |

Data adapted from a study on the four major saponins in the seeds of Aesculus chinensis Bunge.[9]

Following preparative HPLC, a significant amount of highly purified Isoescin Ia can be obtained. For instance, from 50 g of total saponins, 2.8 g of Isoescin Ia with over 99% purity can be achieved.[1][3]

Detailed Experimental Protocol

1. Sample Preparation 1.1. Obtain dried seeds of Aesculus chinensis. 1.2. Grind the seeds into a fine powder using a laboratory mill or mortar and pestle. 1.3. Sieve the powder through a 0.3 mm mesh sieve to obtain a uniform particle size.[9]

2. Accelerated Solvent Extraction (ASE) 2.1. Weigh approximately 5.0 g of the prepared seed powder and mix with a dispersing agent like diatomaceous earth. 2.2. Pack the mixture into a stainless steel extraction cell. 2.3. Place the extraction cell into the ASE system. 2.4. Set the ASE parameters as follows:

- Solvent: 70% Methanol in Water

- Temperature: 120 °C

- Static Time: 7 minutes

- Flush Volume: 60%

- Cycles: 2 2.5. Initiate the extraction sequence. 2.6. Collect the extract in a collection vial.

3. Extract Concentration 3.1. Transfer the collected extract to a round-bottom flask. 3.2. Concentrate the extract using a rotary evaporator at a temperature of 40-50 °C to remove the methanol. 3.3. The resulting aqueous solution contains the crude saponin mixture.

4. Preparative HPLC Purification 4.1. Prepare the mobile phases:

- Mobile Phase A: Water with 0.1% Acetic Acid

- Mobile Phase B: Methanol with 0.1% Acetic Acid 4.2. Equilibrate the preparative C18 HPLC column with the initial mobile phase composition. 4.3. Dissolve a portion of the concentrated crude extract in the initial mobile phase and filter through a 0.45 µm syringe filter. 4.4. Inject the filtered sample onto the preparative HPLC system. 4.5. Run a gradient elution to separate the different saponin isomers.[1][3][4] 4.6. Monitor the elution profile using a UV detector. 4.7. Collect the fraction corresponding to the Isoescin Ia peak.

5. Purity Analysis and Final Product Preparation 5.1. Analyze the purity of the collected Isoescin Ia fraction using analytical HPLC or LC-MS. 5.2. Pool the high-purity fractions. 5.3. Remove the solvent from the pooled fractions by rotary evaporation followed by lyophilization to obtain purified Isoescin Ia as a white powder.

Logical Relationship of ASE Parameters

The optimization of ASE parameters is crucial for achieving high extraction efficiency. The interplay between these parameters is illustrated below.

Caption: Interrelationship of ASE parameters.

Conclusion

The combination of Accelerated Solvent Extraction and preparative HPLC provides a robust and efficient method for the purification of high-purity Isoescin Ia from Aesculus seeds. This protocol offers significant improvements in terms of speed, solvent consumption, and extraction efficiency compared to conventional methods, making it highly suitable for researchers and professionals in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. m.elewa.org [m.elewa.org]

- 3. tandfonline.com [tandfonline.com]

- 4. scilit.com [scilit.com]

- 5. Accelerated Solvent Extraction for Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

- 6. inis.iaea.org [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. fio.org.cn [fio.org.cn]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparative HPLC for the Isolation of Isoescin Ie Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoescin Ie, along with its isomers, belongs to the family of triterpenoid saponins found in the seeds of the horse chestnut tree (Aesculus hippocastanum) and related species like Aesculus chinensis. These compounds are of significant interest in drug development due to their potent anti-inflammatory, anti-edematous, and vasoprotective properties. The isolation of individual isomers is crucial for understanding their specific biological activities and for the development of targeted therapeutics. This document provides a detailed protocol for the preparative High-Performance Liquid Chromatography (HPLC) method for isolating this compound and its related isomers.

Quantitative Data Summary

The following table summarizes the quantitative data from a successful preparative HPLC separation of four major isomeric saponins from Aesculus chinensis.[1][2][3]

| Parameter | Value |

| Starting Material | 50 g of total saponins from Aesculus chinensis seeds |

| Instrument | Preparative HPLC system |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of methanol-water-acetic acid |

| Total Run Time | 120 minutes |

| Isolated Isomers & Yields | |

| Escin Ia | 5.2 g |

| Isoescin Ia | 2.8 g |

| Escin Ib | 3.8 g |

| Isoescin Ib | 1.6 g |

| Purity of Isolated Fractions | |

| Escin Ia | >99% |

| Isoescin Ia | >99% |

| Escin Ib | >99% |

| Isoescin Ib | >99% |

Experimental Protocols

This section details the methodology for the isolation of this compound isomers using preparative HPLC.

Sample Preparation

The starting material for this protocol is a crude extract of total saponins from the seeds of Aesculus chinensis.

-

Extraction of Total Saponins: A detailed description of the initial extraction of total saponins from the plant material is beyond the scope of this note but typically involves solvent extraction and partitioning steps.

-

Preparation of the Sample Solution: Dissolve 50 g of the crude saponin extract in 500 mL of a water-methanol (5:1, v/v) mixture.[3] The solution should be filtered through a 0.45 µm membrane filter prior to injection into the preparative HPLC system to prevent clogging of the column and tubing.

Preparative HPLC Method

-

Instrumentation: A preparative HPLC system equipped with a gradient pump, a sample injector with a large volume loop, a C18 reversed-phase column, and a UV detector is required.

-

Chromatographic Conditions:

-

Column: A suitable preparative C18 reversed-phase column.

-

Mobile Phase: A gradient solvent system composed of methanol, water, and acetic acid.[1][2] The exact gradient profile should be optimized based on the specific column and system used, but a common approach is to start with a higher aqueous composition and gradually increase the organic solvent concentration.

-

Flow Rate: The flow rate should be optimized for the preparative column being used.

-

Detection: UV detection at an appropriate wavelength for saponins (e.g., 210 nm).

-

Injection Volume: The injection volume will depend on the concentration of the sample solution and the capacity of the preparative column.

-

Fraction Collection and Purity Analysis

-

Fraction Collection: Collect the eluting fractions corresponding to the individual isomer peaks based on the chromatogram.

-

Purity Analysis: The purity of the collected fractions should be determined by analytical HPLC.[3]

-

Analytical HPLC Conditions:

-

Column: A standard analytical C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and 0.1% aqueous acetic acid. A typical isocratic condition is acetonitrile-0.1% acetic acid (67:33, v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 28°C.[3]

-

Detection: UV detector.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparative HPLC isolation of this compound isomers.

Caption: Workflow for the isolation of this compound isomers.

Signaling Pathway of Escin

Escin, the family of compounds to which this compound belongs, exerts its anti-inflammatory effects through the modulation of various signaling pathways. A key pathway inhibited by escin is the NF-κB signaling pathway.[4][5]

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aescin? [synapse.patsnap.com]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Effects of Isoescin Ie

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoescin Ie is a triterpenoid saponin belonging to the family of escins, which are the primary bioactive compounds isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum). Escins have been recognized for their potent anti-inflammatory, anti-edematous, and venotonic properties. While the anti-inflammatory activities of the broader escin mixture and its major isomers like escin Ia and Ib are well-documented, specific data on this compound is less prevalent in scientific literature. These application notes provide a comprehensive framework of cell-based assays to systematically evaluate the anti-inflammatory potential of this compound.

The protocols detailed below focus on key inflammatory mediators and signaling pathways, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α and IL-6), and the pivotal NF-κB and MAPK signaling cascades. These assays are crucial for elucidating the mechanism of action of this compound and for generating robust data for drug development and scientific research.

Data Presentation: Anti-inflammatory Activity of Escin Isomers

Quantitative data on the anti-inflammatory effects of specific escin isomers are limited. The following table summarizes representative inhibitory concentration (IC₅₀) values for various anti-inflammatory compounds to provide a benchmark for evaluating this compound.

| Compound/Extract | Assay | Cell Line | Stimulant | IC₅₀ Value | Reference |

| L-NMMA | Nitric Oxide Production | RAW 264.7 | LPS | 65.6 µM | [1] |

| Aminoguanidine | Nitric Oxide Synthase (iNOS) | Mouse iNOS | - | 2.1 µM | [2] |

| Tyrosol | IL-1β Production | RAW 264.7 | LPS | 0.91 µM | [3] |

| Tyrosol | IL-6 Production | RAW 264.7 | LPS | 2.67 µM | [3] |

| Tyrosol | TNF-α Production | RAW 264.7 | LPS | 4.60 µM | [3] |

| 7-deacetylgedunin | Nitric Oxide Production | RAW 264.7 | LPS | 4.6 µM | [1] |

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound.

References

Application Note & Protocol: Stability of Isoescin Ia in Common Laboratory Solvents

Introduction

Isoescin Ia is a prominent triterpenoid saponin isolated from the seeds of species like Aesculus hippocastanum (horse chestnut)[1][2]. As an active isomer of escin, it is investigated for its therapeutic properties, including the treatment of chronic venous insufficiency and inflammation[3][4]. The stability of active pharmaceutical ingredients (APIs) like Isoescin Ia in solution is a critical parameter for ensuring accurate and reproducible results in research, preclinical, and formulation studies.

Saponins, particularly those with acetyl groups, are known to be susceptible to degradation and structural rearrangement under various conditions[5]. Factors such as solvent polarity, pH, and temperature can significantly impact their integrity[6][7][8]. For instance, studies have shown that acetylated saponins can undergo acetyl migration, a reaction that is notably faster in aqueous solutions compared to less polar organic solvents[5]. Furthermore, the interconversion between isomers, such as Escin Ia and Isoescin Ia, has been observed in vivo and can be influenced by environmental conditions like heating in aqueous solutions[3][9].

This application note provides a detailed protocol for assessing the stability of Isoescin Ia in a range of common laboratory solvents. It includes a methodology for sample preparation, stress testing, and quantitative analysis using High-Performance Liquid Chromatography (HPLC). The provided data and workflows are intended to guide researchers in handling and preparing Isoescin Ia solutions to maintain their chemical integrity.

Note: The user topic specified "Isoescin Ie". Based on extensive literature searches, this appears to be a typographical error, as the commonly studied and commercially available isomers are Isoescin Ia and Ib. This document will proceed with the assumption that "Isoescin Ia" was the intended compound.

Experimental Protocol: Isoescin Ia Stability Assessment

This protocol outlines a method to determine the short-term stability of Isoescin Ia in different solvents under controlled temperature conditions.

2.1. Materials and Reagents

-

Isoescin Ia: >95% purity

-

Solvents (HPLC Grade):